4-Methyl-2-(piperidin-2-yl)pentan-1-amine is a chemical compound with the molecular formula and a molecular weight of 184.32 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring and a pentan-1-amine side chain, making it an interesting subject for various scientific studies, particularly in chemistry and pharmacology. The compound is often utilized as a building block in the synthesis of more complex organic molecules and has potential applications in medicinal chemistry due to its biological activity.
This compound falls under the category of piperidine derivatives, which are known for their diverse pharmacological properties. The specific classification of 4-Methyl-2-(piperidin-2-yl)pentan-1-amine can be linked to its structural features, which allow it to interact with various biological targets.
The synthesis of 4-Methyl-2-(piperidin-2-yl)pentan-1-amine typically involves several key steps:
The molecular structure of 4-Methyl-2-(piperidin-2-yl)pentan-1-amine can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.32 g/mol |
| IUPAC Name | 4-methyl-2-(piperidin-2-yl)pentan-1-amine |
| InChI | InChI=1S/C11H24N2/c1-9(2)7-10(8-12)11-5-3-4-6-13-11/h9-11,13H,3-8,12H2,1-2H3 |
| InChI Key | KTKDHSZQVGWHAT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(CN)C1CCCCN1 |
This structure indicates the presence of both aliphatic and cyclic components, contributing to its reactivity and potential interactions with biological systems.
4-Methyl-2-(piperidin-2-yl)pentan-1-amine is capable of undergoing various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-Methyl-2-(piperidin-2-yl)pentan-1-amine primarily involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. This interaction may modulate the activity of these targets, influencing various biochemical pathways. The exact mechanisms can vary based on the context of use and the specific biological system being studied .
The physical properties of 4-Methyl-2-(piperidin-2-yl)pentan-1-amine include:
| Property | Data |
|---|---|
| Appearance | Colorless liquid |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The chemical properties include its reactivity towards oxidation, reduction, and substitution reactions as previously discussed.
4-Methyl-2-(piperidin-2-yl)pentan-1-amine has several notable applications in scientific research:
These applications underscore the compound's significance across multiple scientific domains, highlighting its potential impact on both research and industry.
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3